1,4-Diisocyanocyclohexane
Overview
Description
1,4-Diisocyanocyclohexane is an organic compound with the molecular formula C8H10N2. It is a derivative of cyclohexane, where two isocyanate groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is known for its reactivity and is used in various chemical processes, particularly in polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diisocyanocyclohexane can be synthesized through the reaction of cyclohexane-1,4-diol with an isocyanate. The reaction typically requires an appropriate temperature and reactant concentration to yield the desired product . Another method involves the use of trans-1,4-diaminocyclohexane, which is reacted with chloroform and a 50% aqueous solution of sodium hydroxide at 40°C for 12 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diisocyanocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of substituted products.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dichloromethane and chloroform.
Catalysts: In some reactions, catalysts like triethylamine may be used to enhance the reaction rate.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can yield urea derivatives, while reactions with alcohols can produce carbamates .
Scientific Research Applications
1,4-Diisocyanocyclohexane has a wide range of applications in scientific research:
Polymer Science: It is used in the synthesis of spiropolymers, which have unique geometric structures and physical properties.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high thermal and chemical stability.
Biomedical Applications: Research is ongoing to explore its potential in biomedical fields, particularly in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 1,4-Diisocyanocyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with compounds containing active hydrogen atoms, leading to the formation of various derivatives. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,6-Diisocyanocyclohexane: Another isocyanate derivative of cyclohexane, differing in the position of the isocyanate groups.
Hexamethylene diisocyanate: A linear aliphatic diisocyanate used in similar applications.
Uniqueness: 1,4-Diisocyanocyclohexane is unique due to its specific ring structure, which imparts different reactivity and properties compared to its linear counterparts. This structural difference can influence the physical and chemical properties of the resulting polymers and materials .
Properties
IUPAC Name |
1,4-diisocyanocyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOHRERCQZYWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC(CC1)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311894 | |
Record name | 1,4-Diisocyanocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-15-9 | |
Record name | 1,4-Diisocyanocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diisocyanocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.